Biguanide Hydrochloride

Vue d'ensemble

Description

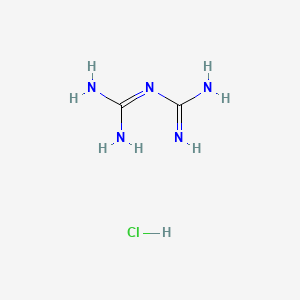

Biguanide Hydrochloride is an organic compound with the formula HN(C(NH)NH2)2·HCl. It is a colorless solid that dissolves in water to give a highly basic solution. This compound is known for its use in various pharmaceutical applications, particularly in the treatment of diabetes mellitus type 2. It is also used in antimicrobial applications due to its biocidal properties.

Méthodes De Préparation

Biguanide Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia in a Pinner-type process . Another method includes the addition of guanidines to carbodiimides, cyanamides, or (iso)(thio)urea derivatives . Industrial production often involves the use of polar and protic solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) under heating conditions .

Analyse Des Réactions Chimiques

Biguanide Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitrogen-containing compounds.

Reduction: Reduction reactions can lead to the formation of simpler amines.

Substitution: It can undergo substitution reactions with various reagents to form derivatives like metformin, phenformin, and buformin.

Common reagents used in these reactions include hydrochloric acid, ammonia, and various organic solvents. Major products formed from these reactions include different biguanide derivatives used in pharmaceuticals .

Applications De Recherche Scientifique

Antimicrobial Applications

Polyhexamethylene Biguanide Hydrochloride (PHMB) is widely recognized for its antimicrobial properties. It is utilized in:

- Contact Lens Solutions : PHMB is commonly used as a disinfectant in contact lens care products, effectively reducing microbial contamination and preventing infections .

- Cosmetic Preservatives : Its efficacy as a preservative makes it suitable for use in various cosmetic formulations, helping to extend shelf life by preventing microbial growth .

- Wound Care : PHMB is incorporated into wound dressings due to its ability to inhibit bacterial growth, thereby promoting healing and preventing infection .

Environmental Applications

PHMB has shown promise in environmental science, particularly in:

- Water Treatment : It is effective in treating wastewater by flocculating contaminants and enhancing the removal of suspended particles. This property is attributed to its ability to overcome charge screening limitations caused by inorganic salts .

- Antimicrobial Coatings : PHMB can be applied as a coating on surfaces to prevent biofilm formation and microbial colonization in various settings, including hospitals and public facilities .

Therapeutic Potential

Recent studies have suggested potential therapeutic applications of biguanides beyond their traditional uses:

- Epigenetic Effects : Research indicates that PHMB may exert epigenetic effects, including modifications of DNA bases and DNA methylation, which could have implications for cancer therapy .

- Gene Delivery Systems : Due to its cationic nature, PHMB can facilitate gene delivery by forming complexes with nucleic acids, thus holding potential for use in gene therapy .

Case Studies and Research Findings

A comprehensive review of the literature reveals numerous case studies showcasing the efficacy of PHMB across different applications:

Mécanisme D'action

The mechanism of action of Biguanide Hydrochloride, particularly in its pharmaceutical applications, involves several pathways:

Inhibition of Complex I: It inhibits complex I of the mitochondrial respiratory chain, leading to reduced oxygen consumption and increased AMP/ATP ratio.

Activation of AMP Kinase (AMPK): This activation leads to the regulation of key targets such as hepatic CRTCs in diabetes and mTOR in tumors.

Insulin Sensitization: It increases insulin sensitivity, resulting in reduced plasma glucose concentrations and increased glucose uptake.

Comparaison Avec Des Composés Similaires

Biguanide Hydrochloride is unique compared to other similar compounds due to its broad range of applications and relatively low toxicity. Similar compounds include:

Metformin: Widely used in the treatment of diabetes mellitus type 2.

Phenformin: Withdrawn from the market due to toxic effects.

Buformin: Also withdrawn from the market due to toxic effects.

These compounds share similar chemical structures but differ in their safety profiles and specific applications.

Activité Biologique

Biguanide hydrochloride is a compound that has garnered significant attention in the fields of medicine and biochemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic applications, and research findings related to this compound, particularly focusing on its antimicrobial, antidiabetic, and anticancer properties.

Biguanides are characterized by their dual guanidine structure, which contributes to their basicity and solubility in water. This compound is typically used in its salt form due to its stability and solubility. The compound primarily functions by modulating metabolic pathways in cells, particularly influencing glucose metabolism and exhibiting antimicrobial effects.

- Glucose Metabolism : Biguanides, including metformin (a common biguanide), reduce hepatic glucose production and enhance insulin sensitivity, making them effective in managing type 2 diabetes. They achieve this by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

- Antimicrobial Activity : Biguanides exhibit significant antimicrobial properties against a range of pathogens. Polyhexamethylene biguanide (PHMB), for instance, is known for its bactericidal effects at higher concentrations while being bacteriostatic at lower concentrations . The mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes.

Therapeutic Applications

The therapeutic applications of this compound are extensive, spanning several medical fields:

- Antidiabetic : Primarily used as an antidiabetic agent, biguanides lower blood glucose levels by decreasing gluconeogenesis in the liver and enhancing peripheral glucose uptake .

- Antimicrobial : Biguanides are employed in various antiseptic formulations due to their broad-spectrum activity against bacteria and fungi. For example, chitosan this compound has shown enhanced antimicrobial activity compared to pure chitosan .

- Anticancer : Research indicates that biguanides may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of chitosan this compound demonstrated significant improvements in antibacterial activity compared to chitosan alone. The results highlighted that increasing the substitution value of biguanides enhanced the antimicrobial spectrum:

| Concentration (mg/L) | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | E. coli | 12 |

| 5 | S. aureus | 18 |

| 10 | C. albicans | 15 |

This table illustrates how varying concentrations of chitosan this compound can effectively inhibit different bacterial strains .

Antidiabetic Effects

In clinical studies involving patients with type 2 diabetes, metformin (a well-known biguanide) was found to significantly reduce HbA1c levels over a period of 6 months:

| Patient Group | Baseline HbA1c (%) | HbA1c After 6 Months (%) |

|---|---|---|

| Control | 8.5 | 8.4 |

| Metformin | 8.5 | 7.2 |

These findings support the efficacy of biguanides in managing blood glucose levels effectively .

Anticancer Research

Recent studies have explored the potential of biguanides as anticancer agents. A notable study indicated that phenformin, another biguanide derivative, exhibited potent cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

These results suggest that biguanides could be promising candidates for cancer therapy due to their ability to selectively induce cell death in malignant cells .

Propriétés

IUPAC Name |

1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N5.ClH/c3-1(4)7-2(5)6;/h(H7,3,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPUYTAEIPNGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=N)N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963886 | |

| Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4761-93-7 | |

| Record name | Imidodicarbonimidic diamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4761-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidodicarbonimidic diamide, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.